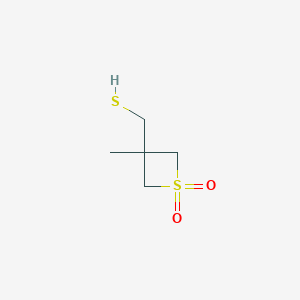

(3-Methyl-1,1-dioxothietan-3-yl)methanethiol

Description

Properties

IUPAC Name |

(3-methyl-1,1-dioxothietan-3-yl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S2/c1-5(2-8)3-9(6,7)4-5/h8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWDXMVGEIRMMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)C1)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3-Methyl-1,1-dioxothietan-3-yl)methanethiol involves several steps. One common method is the dioxothietanylation of heterocycles. For instance, 3,5-substituted 1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles can be prepared by treating NH-1,2,4-triazole sodium salts with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole in tert-butanol in the presence of sodium tert-butoxide . This reaction occurs regioselectively and yields the desired product in 39-64% yields

Chemical Reactions Analysis

(3-Methyl-1,1-dioxothietan-3-yl)methanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution. Thietane 1,1-dioxides, such as this compound, are known to act as Michael acceptors and readily add ethanol, hydrogen sulfide, thiophenol, and amines in the presence of bases . These reactions typically yield high amounts of 3-substituted thietane 1,1-dioxides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound (3-Methyl-1,1-dioxothietan-3-yl)methanethiol is a sulfur-containing heterocyclic compound that has gained attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in scientific research, particularly in medicinal chemistry, organic synthesis, and biological studies.

Medicinal Chemistry

Drug Development : The compound has shown promise as a building block for the synthesis of novel pharmaceutical agents. Its unique thiol functional group can participate in various chemical reactions, making it a versatile intermediate in drug design. Research indicates that compounds with similar structural motifs exhibit significant biological activity, including enzyme inhibition and receptor modulation.

Case Study : A study on related thiol compounds demonstrated their efficacy as inhibitors of certain enzymes involved in metabolic pathways associated with cancer and neurodegenerative diseases. The presence of the dioxothietan moiety enhances the compound's interaction with biological targets, potentially leading to improved therapeutic outcomes.

Organic Synthesis

Synthetic Intermediates : The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex sulfur-containing molecules. Its reactivity allows for the introduction of various functional groups through nucleophilic substitution reactions.

Example Reactions :

- Nucleophilic Substitution : The thiol group can be utilized to introduce alkyl or aryl groups, expanding the diversity of synthesized compounds.

- Formation of Thioesters : The compound can react with carboxylic acids to form thioesters, which are valuable intermediates in organic synthesis.

Biological Studies

Biological Activity : Research has indicated that thiols play crucial roles in biological systems, particularly in redox biology and cellular signaling. The compound's ability to donate electrons makes it a potential antioxidant agent.

Mechanism of Action :

- Antioxidant Properties : Thiols can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases.

- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Methanethiol (CH3SH)

- Odor and Volatility: Methanethiol has a strong, unpleasant odor detectable at low thresholds (~0.02 ppb) .

- Production : Methanethiol is generated via microbial metabolism (e.g., lactic acid bacteria in wine and cheese) from methionine or cysteine . The target compound’s biosynthesis pathways remain uncharacterized but may involve enzymatic modifications of thietane derivatives.

- Reactivity : Methanethiol readily oxidizes to dimethyl disulfide (DMDS) and trisulfide (DMTS) under aerobic conditions . The sulfonyl groups in the target compound may inhibit such oxidation, enhancing stability .

Dimethyl Disulfide (DMDS) and Trisulfide (DMTS)

- Formation : DMDS and DMTS arise from methanethiol oxidation or microbial activity . The target compound’s stability may limit its participation in similar redox reactions.

- Role in Aroma : DMDS contributes to savory aromas in cheese and wine but becomes off-putting at high concentrations . The target compound’s structural complexity might yield distinct aroma profiles, though its lower volatility could reduce sensory impact .

Methaneselenol (CH3SeH)

- Odor: Methaneselenol, a selenium analog of methanethiol, has an even more pungent odor due to selenium’s larger atomic radius and polarizability . The target compound’s odor is likely less intense than methaneselenol but stronger than methanol (odorless) .

- Toxicity: Selenium compounds are generally more toxic than sulfur analogs. The target compound’s toxicity profile is unknown but warrants caution due to its thiol group.

Hydrogen Sulfide (H2S)

- Volatility and Detection : H2S is highly volatile and detectable via gas chromatography (GC-MS) . The target compound’s reduced volatility may require specialized extraction methods (e.g., solid-phase microextraction, SPME) for analysis .

Data Table: Key Properties of "(3-Methyl-1,1-dioxothietan-3-yl)methanethiol" vs. Analogs

Research Findings and Implications

- Food and Beverage Industry : Methanethiol and DMDS contribute to wine and cheese aromas at controlled levels . The target compound’s stability might make it a slow-release thiol, modulating aroma profiles over time.

- Environmental Impact : Sulfonyl groups could reduce environmental persistence compared to methanethiol, which participates in atmospheric sulfur cycles .

- Toxicity : Thiols are generally toxic at high concentrations; the target compound’s effects require further study.

Biological Activity

Overview

(3-Methyl-1,1-dioxothietan-3-yl)methanethiol, with the molecular formula CHOS and a molecular weight of 166.25 g/mol, is a sulfur-containing compound that has garnered attention for its potential biological activities. Its unique thietane ring structure with dioxo substitution positions it as an interesting subject for various chemical and biological studies, particularly in the field of pharmaceutical chemistry.

The compound is characterized by its ability to undergo various chemical reactions such as oxidation, reduction, and substitution. Notably, it acts as a Michael acceptor, allowing it to readily react with nucleophiles like ethanol, hydrogen sulfide, thiophenol, and amines in the presence of bases.

Research indicates that (3-Methyl-1,1-dioxothietan-3-yl)methanethiol exhibits anti-aggregation properties , making it a candidate for further exploration in drug development. The mechanism through which this compound exerts its biological effects involves interaction with cellular components that may influence aggregation processes relevant to various diseases.

Case Studies

- Anti-Aggregation Activity : A study focused on the synthesis of salts containing thietanyl and dioxothietanyl rings demonstrated their efficacy in inhibiting protein aggregation, which is a critical factor in neurodegenerative diseases such as Alzheimer's.

- Metabolomic Analysis : In a broader context, the compound's interaction with biological systems was evaluated through metabolomic studies. These studies revealed that exposure to mixtures containing (3-Methyl-1,1-dioxothietan-3-yl)methanethiol altered metabolic pathways associated with oxidative stress and cell proliferation in MCF-7 breast cancer cells . This suggests a potential role in modulating cellular responses to stressors.

Comparative Analysis

To better understand the biological activity of (3-Methyl-1,1-dioxothietan-3-yl)methanethiol, it can be compared with similar compounds known for their biological effects:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (3-Methyl-1,1-dioxothietan-3-yl)methanethiol | Thietane derivative | Anti-aggregation |

| 3-methyl-1-(methylthio)-2-butene | Sulfur-containing hydrocarbon | Foul odor production in insects |

| 3-methylcyclopentanedione | Cyclic ketone | Potential metabolic effects |

Research Findings

Recent studies have highlighted the importance of understanding the interactions between (3-Methyl-1,1-dioxothietan-3-yl)methanethiol and various biological systems. The following findings are noteworthy:

- Cell Proliferation : Exposure to this compound has been linked to alterations in gene expression related to cell cycle regulation and proliferation pathways .

- Oxidative Stress Response : The compound's ability to influence oxidative stress markers suggests a protective role against cellular damage .

Q & A

Q. What are the primary synthetic routes for (3-Methyl-1,1-dioxothietan-3-yl)methanethiol in laboratory settings?

The compound can be synthesized via thiolation reactions using methanol and hydrogen sulfide (H₂S) in the presence of heterogeneous catalysts like K₂WO₄/alumina. Adjusting the acid-base properties of the catalyst is critical to directing selectivity toward thiols over sulfides. Reaction conditions (e.g., temperature, pressure) and feedstock ratios (syngas/H₂S) must be optimized to minimize byproducts like dimethyl sulfide .

Q. How can the structural stability of (3-Methyl-1,1-dioxothietan-3-yl)methanethiol be analyzed experimentally?

Conformational stability studies using advanced computational methods (e.g., density functional theory with improved basis sets) can predict global minima for dimer and trimer clusters. Experimental validation via spectroscopic techniques (NMR, IR) or X-ray crystallography is recommended to resolve discrepancies between predicted and observed structures .

Q. What analytical techniques are suitable for detecting trace amounts of (3-Methyl-1,1-dioxothietan-3-yl)methanethiol in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) combined with headspace sampling is effective for volatile sulfur compounds. For oceanic or atmospheric studies, satellite-derived data and mathematical modeling can map emission patterns and quantify environmental impacts .

Q. How does methanethiol production in anaerobic environments inform toxicity studies of related thiols?

Methanethiol release under toxic stress (e.g., sodium or chloroform exposure) in methanogenic cultures can serve as a biomarker. Monitoring aqueous methanethiol concentrations via GC and correlating with IC₅₀ values of inhibitors provides insights into microbial stress responses .

Q. What safety protocols are essential when handling (3-Methyl-1,1-dioxothietan-3-yl)methanethiol in laboratory settings?

Due to its reactive thiol group and potential malodor, use fume hoods, sealed containers, and personal protective equipment. Odor suppression strategies (e.g., mixing with β-ionone) can mitigate sensory discomfort during experiments .

Advanced Research Questions

Q. How do acid-base properties of catalysts influence the selectivity and yield of (3-Methyl-1,1-dioxothietan-3-yl)methanethiol synthesis?

Reducing Lewis acid site concentration while enhancing basicity improves selectivity for thiols over sulfides. Alkali metal promoters (e.g., K⁺) on zeolite or alumina supports increase dispersion of active sites, though at the cost of reduced methanol conversion rates. Kinetic studies using fixed-bed reactors and in situ spectroscopy can optimize these parameters .

Q. What role does (3-Methyl-1,1-dioxothietan-3-yl)methanethiol play in atmospheric sulfur cycling and climate feedback mechanisms?

Thiols like methanethiol contribute to sulfur aerosol formation, enhancing atmospheric cooling. Global databases of oceanic thiol concentrations, combined with satellite data, enable modeling of aerosol lifetimes and transport dynamics. Field studies in extreme environments (e.g., Southern Ocean) are critical for validating these models .

Q. How can computational methods resolve contradictions in conformational stability predictions for thiol clusters?

Revisiting dimer and trimer conformers with hybrid functionals (e.g., B3LYP) and larger basis sets (e.g., aug-cc-pVTZ) reduces errors. Benchmarking against experimental rotational spectra or cryogenic matrix-isolation IR data ensures accuracy .

Q. What metabolic pathways in extremophiles inform the abiotic synthesis of (3-Methyl-1,1-dioxothietan-3-yl)methanethiol?

Archaea like Ferroplasma acidarmanus produce methanethiol via methionine γ-lyase activity. Simulating hydrothermal vent conditions (high H₂, sulfides) in lab reactors can replicate prebiotic thiol synthesis, with isotopic labeling (¹³C/³⁴S) to track reaction pathways .

Q. How do conflicting data on sodium dosage effects in methanethiol production inform experimental design?

Lower sodium doses (IC₅₀) reduce methanethiol release due to incomplete inhibition of methanogens, while higher doses (2×IC₅₀) trigger abrupt stress responses. Dose-response studies with multiple inhibitors (e.g., tetrachloroethylene) and time-resolved sampling are needed to clarify mechanisms .

Methodological Notes

- Catalyst Design : Prioritize alkali-promoted catalysts for selectivity; use temperature-programmed desorption (TPD) to quantify acid-base sites .

- Environmental Sampling : Preserve volatile thiols with cold traps or derivatization agents (e.g., methyl iodide) during field collection .

- Data Contradictions : Apply iterative qualitative analysis (e.g., triangulation of GC, LC-MS, and microbial assays) to resolve inconsistencies in toxicity or synthesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.